CCT365623 is a compound classified as a lysyl oxidase inhibitor, specifically designed for therapeutic applications in cancer research. It has demonstrated significant potency with an inhibitory concentration (IC50) of 0.89 μM, indicating its effectiveness in inhibiting lysyl oxidase, an enzyme implicated in tumor growth and metastasis. This compound is primarily studied for its role in understanding the mechanisms of cancer progression and potential therapeutic interventions.
CCT365623 was developed through a medicinal chemistry campaign aimed at elucidating structure-activity relationships (SAR) for inhibitors of lysyl oxidase. It is categorized under small molecule inhibitors and has been the subject of various studies exploring its pharmacological properties and mechanisms of action in biological systems. The compound is often referenced in scientific literature focused on cancer biology and pharmacology.
The synthesis of CCT365623 involves multiple steps that include the preparation of its core structure followed by functionalization to enhance its inhibitory properties. Although specific proprietary details are not publicly disclosed, general methods include:
These synthetic routes are optimized to ensure high yield and purity, utilizing techniques such as nucleophilic aromatic substitution and coupling reactions to achieve the desired molecular architecture .
CCT365623 features a complex molecular structure characterized by the following components:
The molecular formula and structural data indicate that CCT365623 is designed to effectively bind to lysyl oxidase, thereby inhibiting its activity. Detailed structural data can be obtained from chemical databases that provide insights into its three-dimensional conformation .
CCT365623 can undergo several chemical reactions, which may include:
These reactions are essential for modifying the compound's characteristics to enhance efficacy and reduce side effects .
The mechanism of action of CCT365623 primarily involves the inhibition of lysyl oxidase. By binding to this enzyme, CCT365623 disrupts its activity, which is crucial for cross-linking collagen and elastin in the extracellular matrix. This inhibition leads to:
The physical and chemical properties of CCT365623 include:
These properties are crucial for determining the compound's suitability for in vivo studies and potential therapeutic applications .
CCT365623 has several scientific applications, particularly in cancer research:
Lysyl oxidase (LOX) and its family members (LOXL1-4) are copper-dependent amine oxidases that catalyze the crosslinking of collagen and elastin in the extracellular matrix (ECM). In cancer, hypoxia-inducible factor 1α (HIF-1α) upregulates LOX expression in response to tumor hypoxia, initiating a cascade of stromal modifications. LOX secretion by cancer-associated fibroblasts (CAFs) and tumor cells promotes ECM stiffening, which mechanically activates integrin signaling and enhances PI3K/AKT pathway activity [3] [6]. This biomechanical reprogramming fosters a tumor-permissive microenvironment conducive to proliferation and invasion. Notably, LOX activity increases tissue stiffness by >2-fold in breast cancer models, correlating with invasive potential [4] [8].
LOX catalyzes the oxidative deamination of lysine residues in collagen fibrils, generating aldehyde groups that spontaneously form covalent crosslinks (e.g., hydroxylysyl pyridinoline). This process increases ECM tensile strength and resistance to proteolytic degradation. Crucially, LOX secreted by primary tumors circulates systemically to pre-metastatic sites (e.g., lungs, liver), where it remodels collagen IV in basement membranes. This creates chemotactic collagen scaffolds (e.g., collagen linearization) that facilitate metastatic cell adhesion and colonization [3] [6] [10]. In pancreatic ductal adenocarcinoma models, LOX-mediated ECM crosslinking accelerates metastatic niche formation by 3.5-fold compared to LOX-inhibited controls [8].
Elevated LOX expression correlates with aggressive phenotypes across solid tumors:
Table 1: LOX Overexpression and Clinical Correlations in Solid Tumors
Cancer Type | LOX/Family Member | Prognostic Correlation | Key Functional Role |
---|---|---|---|
Breast Cancer | LOX/LOXL2 | Reduced overall survival (HR: 2.1; p<0.01) | Metastatic lung colonization [1] |
Colorectal Cancer | LOXL2 | Shorter progression-free survival | ECM stiffening, invasion [3] |
Hepatocellular Carcinoma | LOXL4 | Increased metastasis to lungs | FAK/Src pathway activation [3] |
Pancreatic Ductal Adenocarcinoma | LOX | 40% reduction in survival | Oncogenic stress escape [8] |
Mechanistically, LOX overexpression drives epithelial-mesenchymal transition (EMT) via Snail stabilization and enhances VEGF-mediated angiogenesis by >50% in xenograft models [3] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: